4-methyl-2-(5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography. Unfortunately, the specific molecular structure analysis for the requested compound is not available in the literature .Chemical Reactions Analysis
The chemical reactions involving the compound would depend on its functional groups and the conditions under which the reactions are carried out. Unfortunately, specific chemical reactions involving the requested compound are not available in the literature .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. Unfortunately, the specific physical and chemical properties of the requested compound are not available in the literature .Scientific Research Applications
Synthesis and Evaluation of Novel Compounds
- Studies involving the synthesis of novel compounds often aim to explore their potential applications in various fields such as materials science, pharmaceuticals, and chemical engineering. For example, the synthesis and characterization of new thiazoles as antioxidant additives for lubricating oils highlight the ongoing research in improving industrial materials and processes Amer, Hassan, Moawad, & Shaker, 2011.
Antimicrobial and Anti-inflammatory Activities
- Research on heterocyclic compounds, including those structurally related to the compound , often investigates their antimicrobial and anti-inflammatory activities. For instance, the antimicrobial, anti-inflammatory, and antioxidant activities of spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines have been studied, indicating the potential medical and pharmaceutical applications of these compounds Mandzyuk, Matiychuk, Chaban, Bodnarchuk, Julia E. Matiychuk, & Obushak, 2020.
Pharmacological Properties
- Phenothiazine derivatives, which share some structural similarities with the compound of interest, have been examined for their pharmaceutical properties, including their use as tranquilizers, neuroleptics, and in the treatment of various conditions. This underscores the potential of structurally related compounds to contribute to advancements in pharmacology and therapeutics Narule, Gaidhane, & Gaidhane, 2015.
Molecular Docking and Quantum Chemical Calculations
- Molecular docking and quantum chemical calculations are employed to predict the interaction of compounds with biological targets, which is crucial for drug design and discovery. For example, the molecular docking and quantum chemical calculations on phenol derivatives offer insights into their potential biological effects and interaction mechanisms Viji, Balachandran, Babiyana, Narayana, & Vinutha V. Saliyan, 2020.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-methyl-2-[5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-13-7-8-19(25)16(11-13)17-12-18-15-5-3-4-6-20(15)26-22(24(18)23-17)21-14(2)9-10-27-21/h3-11,18,22,25H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYHIKCGXQHADQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NN3C(C2)C4=CC=CC=C4OC3C5=C(C=CS5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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